

An In-depth Technical Guide to Ethyl Tetrazole-5-Carboxylate

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Compound of Interest

Compound Name: *Ethyl Tetrazole-5-Carboxylate*

Cat. No.: *B052526*

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CAS Number: 55408-10-1

This technical guide provides a comprehensive overview of **Ethyl Tetrazole-5-Carboxylate**, a key heterocyclic building block in medicinal chemistry. The document is intended for researchers, scientists, and professionals in drug discovery and development, offering detailed information on its properties, synthesis, and applications.

Core Properties and Data

Ethyl Tetrazole-5-Carboxylate, also known as Ethyl 1H-tetrazole-5-carboxylate, is a white to off-white crystalline solid.^[1] Its chemical structure features a tetrazole ring, a five-membered aromatic ring with four nitrogen atoms, which imparts unique chemical and biological properties. This moiety is a well-established bioisostere for the carboxylic acid group, offering advantages in drug design such as improved metabolic stability and bioavailability.

Physicochemical Properties

The key physicochemical properties of **Ethyl Tetrazole-5-Carboxylate** are summarized in the table below for easy reference and comparison.

Property	Value	Reference
CAS Number	55408-10-1	[2]
Molecular Formula	C ₄ H ₆ N ₄ O ₂	[2]
Molecular Weight	142.12 g/mol	[2]
Appearance	White to Almost white powder to crystal	[1]
Melting Point	88-93 °C	[3]
Boiling Point (Predicted)	285.8 °C at 760 mmHg	[3]
Density (Predicted)	1.4 ± 0.1 g/cm ³	[3]
Flash Point (Predicted)	126.6 ± 22.6 °C	[3]
Solubility	Soluble in many organic solvents such as alcohols, ethers, and chlorinated hydrocarbons.	
pKa (Predicted)	2.66 ± 0.25	

Safety and Handling

Ethyl Tetrazole-5-Carboxylate is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[4] Appropriate personal protective equipment, including gloves, eye protection, and respiratory protection, should be worn when handling this compound.[4] It should be stored in a cool, dry, and well-ventilated area away from incompatible substances.

Synthesis and Experimental Protocols

The synthesis of **Ethyl Tetrazole-5-Carboxylate** is most commonly achieved through the [3+2] cycloaddition reaction of an azide source with an ethyl cyanoformate derivative. A detailed experimental protocol for a closely related synthesis of its sodium salt is provided in U.S. Patent 5,525,733.

Synthesis of Anhydrous Sodium Salt of Ethyl-5-tetrazole carboxylate

This protocol is adapted from the procedure described in U.S. Patent 5,525,733.

Materials:

- 2,6-Lutidine
- Trifluoroacetic acid
- Sodium azide (powdered)
- Ethyl cyanoformate
- Ethyl acetate

Procedure:

- Under a nitrogen atmosphere, stir 115 ml of 2,6-lutidine and cool in an ice bath to maintain a temperature of +5° to +10° C.
- Cautiously add 20.5 ml of trifluoroacetic acid over 15 minutes, ensuring the temperature remains within the specified range.
- Add 17.8 g of powdered sodium azide to the mixture.
- Follow with the addition of 24.8 g of ethyl cyanoformate.
- Slowly heat the reaction mixture to approximately 80° C.
- Stir the mixture at 75° to 80° C for 5.5 hours.
- Allow the mixture to cool to room temperature.
- Filter the resulting white crystals.
- Wash the crystals with three 50 ml portions of ethyl acetate.

- Dry the product in vacuo to a constant weight.

This procedure yields the anhydrous sodium salt of ethyl-5-tetrazole carboxylate. The free ester can be obtained by subsequent acidification and extraction.

Applications in Drug Discovery and Development

Ethyl Tetrazole-5-Carboxylate serves as a crucial intermediate in the synthesis of various pharmaceuticals, most notably angiotensin II receptor antagonists, a class of drugs used to treat hypertension. The tetrazole moiety acts as a bioisosteric replacement for a carboxylic acid group, which can lead to improved pharmacological properties.

Role as a Carboxylic Acid Bioisostere

In drug design, the replacement of a carboxylic acid with a 5-substituted tetrazole can:

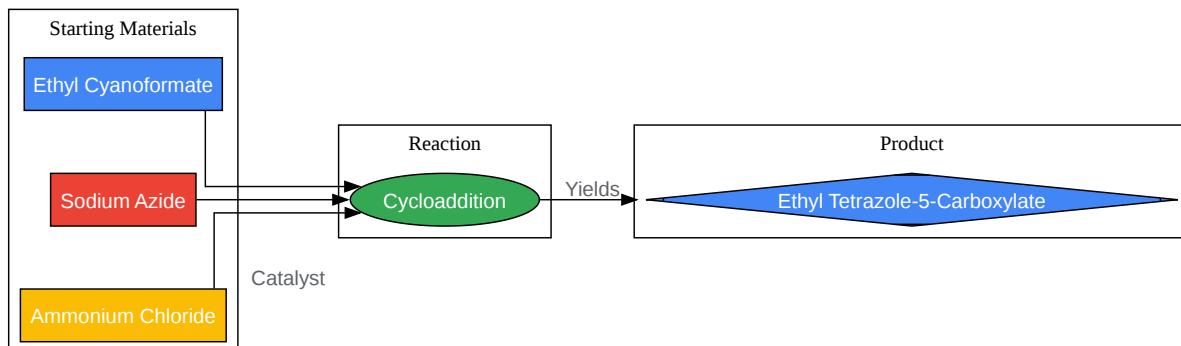
- Enhance metabolic stability: The tetrazole ring is generally more resistant to metabolic degradation than a carboxylic acid group.
- Improve lipophilicity: This can lead to better membrane permeability and oral bioavailability.
- Maintain acidic properties: The pKa of the tetrazole proton is similar to that of a carboxylic acid, allowing it to engage in similar ionic interactions with biological targets.

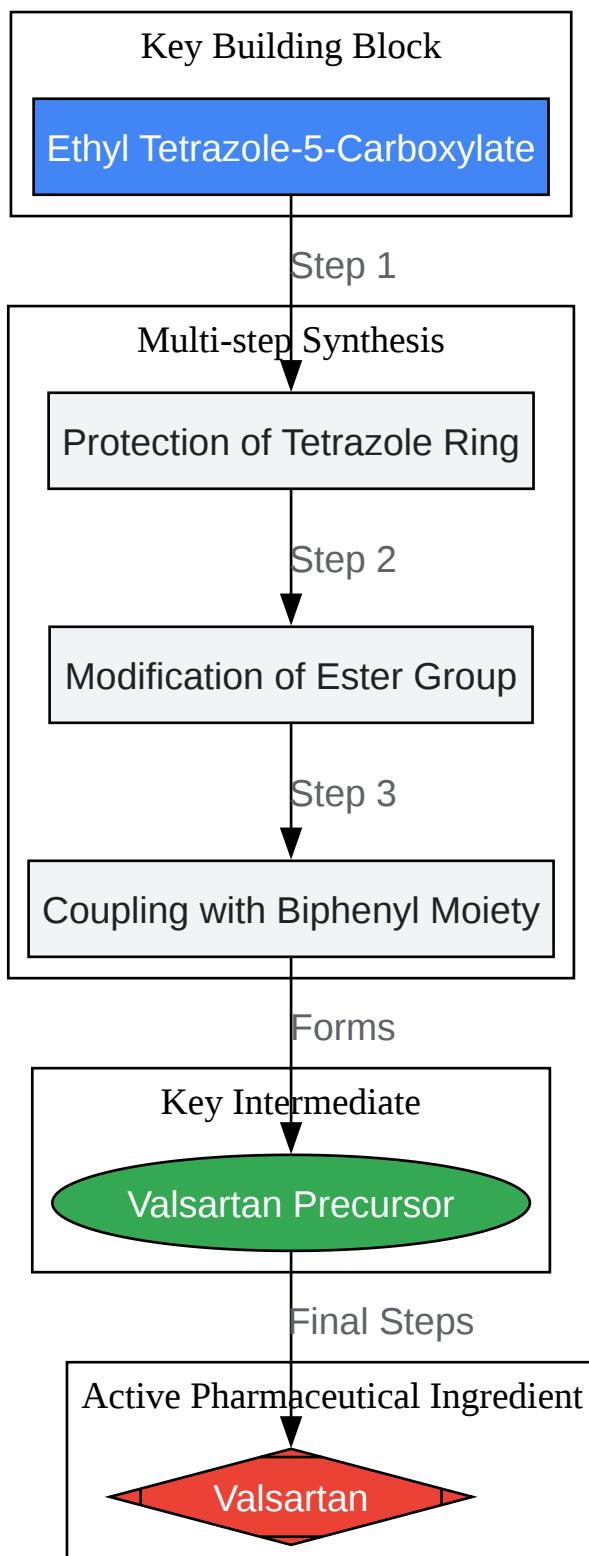
Synthesis of Valsartan Intermediate

Ethyl Tetrazole-5-Carboxylate is a precursor for the synthesis of the biphenyl-tetrazole core of valsartan, a widely used antihypertensive drug. The following workflow illustrates its use in a multi-step synthesis.

Visualizations: Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate key processes related to **Ethyl Tetrazole-5-Carboxylate**.





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